Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate
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Overview
Description
Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a hexanoate chain, which is further substituted with a 3,5-dimethoxyphenyl group and a keto group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate can be achieved through several synthetic routes. One common method involves the esterification of 6-(3,5-dimethoxyphenyl)-6-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the use of a Grignard reagent. In this method, 3,5-dimethoxybenzylmagnesium chloride is reacted with ethyl 6-oxohexanoate in an anhydrous ether solvent. The reaction mixture is then quenched with water and acidified to yield the desired ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 6-(3,5-Dimethoxyphenyl)-6-oxohexanoic acid.
Reduction: Ethyl 6-(3,5-dimethoxyphenyl)-6-hydroxyhexanoate.
Substitution: Ethyl 6-(3,5-dimethoxyphenyl)-6-aminohexanoate or other ester derivatives.
Scientific Research Applications
Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Studies: It is used in studies to understand the biochemical pathways and mechanisms of action of related compounds.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound’s keto group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the 3,5-dimethoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate can be compared with other similar compounds, such as:
Ethyl 6-(3,5-dimethoxyphenyl)-6-hydroxyhexanoate: This compound has a hydroxyl group instead of a keto group, which affects its reactivity and biological activity.
Ethyl 6-(3,5-dimethoxyphenyl)-6-aminohexanoate:
Ethyl 6-(3,5-dimethoxyphenyl)-6-carboxyhexanoate: This compound has a carboxylic acid group, which can participate in different types of chemical reactions compared to the keto group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-4-21-16(18)8-6-5-7-15(17)12-9-13(19-2)11-14(10-12)20-3/h9-11H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUZFPZZDLTCAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC(=CC(=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645829 |
Source
|
Record name | Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-65-1 |
Source
|
Record name | Ethyl 6-(3,5-dimethoxyphenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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